6-Chloro-5-fluoropyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C₄H₃ClFN₃ and a molecular weight of 147.54 g/mol. It features a pyrimidine ring substituted with a chlorine atom at the 6-position and a fluorine atom at the 5-position, along with an amino group at the 4-position. This compound appears as a solid and is typically stored at low temperatures to maintain stability and purity .
The presence of a chlorine and fluorine atom on the pyrimidine ring suggests potential use as a building block in the synthesis of more complex organic molecules. Pyrimidines are a core structure found in many biologically relevant molecules, and researchers might explore using 6-Chloro-5-fluoropyrimidin-4-amine as a starting material for creating new drugs or other functional molecules [].
Due to the presence of the amine group, 6-Chloro-5-fluoropyrimidin-4-amine might hold potential for medicinal chemistry research. Molecules containing the pyrimidine ring structure are found in various medications, including some antiviral drugs []. Researchers might investigate if 6-Chloro-5-fluoropyrimidin-4-amine has any biological activity or can be modified to create new drugs.
Fluorinated pyrimidines have been explored for their potential applications in material science []. The specific properties of 6-Chloro-5-fluoropyrimidin-4-amine have not been reported, but researchers might study its potential use in creating new materials with unique properties.
The biological activity of 6-chloro-5-fluoropyrimidin-4-amine is of significant interest in pharmaceutical research. It has been studied for its potential as an anti-cancer agent due to its structural similarity to other known antimetabolites. The compound may inhibit specific enzymes involved in nucleic acid synthesis, thereby affecting cell proliferation .
Several methods are available for synthesizing 6-chloro-5-fluoropyrimidin-4-amine:
6-Chloro-5-fluoropyrimidin-4-amine has various applications:
Interaction studies involving 6-chloro-5-fluoropyrimidin-4-amine have focused on its binding affinity to various biological targets. Research indicates that it may interact with enzymes involved in nucleotide metabolism, which could lead to therapeutic applications in oncology or virology. These interactions are often assessed using techniques such as molecular docking and kinetic assays to determine binding constants and inhibition profiles .
Several compounds share structural similarities with 6-chloro-5-fluoropyrimidin-4-amine, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-2-chloro-5-fluoropyrimidine | C₄H₃ClFN₃ | Different position of amino group |
| 2-Amino-4-chloro-5-fluoropyrimidine | C₄H₃ClFN₃ | Variation in amino group position |
| 5-Fluoro-2,4-diaminopyrimidine | C₄H₆F N₄ | Contains two amino groups |
Uniqueness: The positioning of the chlorine, fluorine, and amino groups distinguishes 6-chloro-5-fluoropyrimidin-4-amine from these similar compounds, potentially affecting its biological activity and reactivity.
This compound's unique structure contributes to its specific interactions within biological systems, making it a valuable subject for further research in medicinal chemistry and drug development.
Pyrimidines, six-membered aromatic heterocycles containing nitrogen atoms at positions 1 and 3, have been pivotal in organic and medicinal chemistry since their systematic study began in the late 19th century. The first laboratory synthesis of a pyrimidine derivative (barbituric acid) was achieved in 1879 by Grimaux, while Pinner’s work in 1884 laid the foundation for modern pyrimidine chemistry. The parent pyrimidine was isolated in 1900, and subsequent decades saw the discovery of biologically significant derivatives like uracil, thymine, and cytosine, which form the backbone of nucleic acids.
The development of halogenated pyrimidines, including 6-chloro-5-fluoropyrimidin-4-amine, emerged as a strategic approach to enhance reactivity and biological activity. Fluorine and chlorine substituents introduce electron-withdrawing effects, modulating interactions with biological targets, while the amino group facilitates hydrogen bonding and further functionalization.
Pyrimidines belong to the diazine family, distinguished by their electron-deficient aromatic system. The classification of 6-chloro-5-fluoropyrimidin-4-amine aligns with:
Its significance stems from applications in drug discovery, where pyrimidines serve as scaffolds for antiviral, anticancer, and antifungal agents. Halogenated derivatives are particularly valued for their ability to participate in cross-coupling reactions, enabling the synthesis of complex bioactive molecules.
The compound was first synthesized through nucleophilic substitution of halogenated pyrimidines. Key steps include:
Initial characterization focused on its structural confirmation using spectroscopic methods (e.g., NMR, MS) and functional group reactivity. The molecular formula $$ \text{C}4\text{H}3\text{ClFN}_3 $$ and molecular weight of 147.54 g/mol were established.
6-Chloro-5-fluoropyrimidin-4-amine represents a halogenated pyrimidine derivative with the molecular formula C₄H₃ClFN₃ [1] [2] [3]. The compound exhibits a molecular weight of 147.54 grams per mole, as consistently reported across multiple chemical databases and suppliers [1] [2] [4]. The exact mass of this compound has been precisely determined to be 146.9999530 daltons, providing critical information for mass spectrometric identification and analytical applications [2].
The elemental composition of 6-Chloro-5-fluoropyrimidin-4-amine reveals a carbon content of 32.55%, hydrogen at 2.05%, chlorine comprising 24.03%, fluorine representing 12.88%, and nitrogen accounting for 28.49% of the total molecular mass [1] [2]. This composition reflects the compound's heterocyclic nature with significant halogen substitution, which fundamentally influences its chemical and physical properties.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₄H₃ClFN₃ | Multiple databases [1] [2] [3] |
| Molecular Weight (g/mol) | 147.54 | PubChem, chemical suppliers [1] [2] [4] |
| Exact Mass (Da) | 146.9999530 | PubChem computational data [2] |
| Monoisotopic Mass (Da) | 146.9999530 | PubChem computational data [2] |
| Carbon Content (%) | 32.55 | Calculated from molecular formula |
| Hydrogen Content (%) | 2.05 | Calculated from molecular formula |
| Chlorine Content (%) | 24.03 | Calculated from molecular formula |
| Fluorine Content (%) | 12.88 | Calculated from molecular formula |
| Nitrogen Content (%) | 28.49 | Calculated from molecular formula |
The physical state of 6-Chloro-5-fluoropyrimidin-4-amine at standard conditions is reported as a solid [4] [5] [6]. Melting point determinations have yielded varying results, with some sources reporting a range of 112-115°C [4] [6], while others indicate a significantly higher melting point of 235-240°C [5]. The boiling point has been calculated at approximately 275.2°C with an uncertainty of ±5.0°C, though alternative computational methods suggest a higher value of 349.5°C at 760 millimeters of mercury [4] [6]. The density of this compound has been determined to be 1.564 ± 0.06 grams per cubic centimeter at 20°C and 760 torr [4].
The structural foundation of 6-Chloro-5-fluoropyrimidin-4-amine is built upon the pyrimidine ring system, which consists of a six-membered aromatic heterocycle containing four carbon atoms and two nitrogen atoms positioned at the 1 and 3 locations within the ring [7] [8] [9]. This pyrimidine core represents one of the three diazine isomers, distinguished by the specific positioning of its nitrogen atoms [8].
The pyrimidine ring in 6-Chloro-5-fluoropyrimidin-4-amine exhibits characteristic aromatic properties with delocalized electron systems that contribute to molecular stability through resonance structures [7] [9]. The ring maintains planarity, which is fundamental to its chemical behavior and intermolecular interactions [9] [10]. Bond length analyses of pyrimidine systems indicate that carbon-nitrogen bonds typically range from 1.32 to 1.37 angstroms, while carbon-carbon bonds within the aromatic system measure approximately 1.39 to 1.44 angstroms [11].
The substitution pattern of 6-Chloro-5-fluoropyrimidin-4-amine features three distinct functional groups attached to the pyrimidine ring: a chlorine atom at the 6-position, a fluorine atom at the 5-position, and an amino group at the 4-position [1] [2] [3]. This specific arrangement creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule. The presence of electronegative halogen atoms (chlorine and fluorine) creates electron-withdrawing effects that alter the electron density distribution within the aromatic system [12].
Conformational analysis of pyrimidine derivatives reveals that the amino group typically adopts a planar configuration with respect to the ring system, allowing for optimal orbital overlap and potential conjugation with the aromatic π-system [13] [10]. The chlorine and fluorine substituents, being monovalent atoms, do not introduce significant conformational flexibility but do create steric and electronic effects that influence molecular geometry and reactivity patterns.
The molecular geometry calculations for similar pyrimidine derivatives indicate that bond angles within the ring typically deviate slightly from the ideal 120° expected for perfect sp² hybridization, with variations ranging from approximately 117° to 123° depending on the specific substitution pattern [12] [10]. The presence of multiple electronegative substituents can cause subtle distortions in these angles due to electronic repulsion effects.
The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for heterocyclic chemistry, with the primary name being 6-chloro-5-fluoropyrimidin-4-amine [2] [3] [14]. This nomenclature clearly indicates the positions of all substituents on the pyrimidine backbone, following the standard numbering system where nitrogen atoms occupy positions 1 and 3 of the six-membered ring.
Alternative International Union of Pure and Applied Chemistry acceptable names include 6-chloro-5-fluoro-4-pyrimidinamine and 4-pyrimidinamine, 6-chloro-5-fluoro- [2] [14]. These variations reflect different acceptable approaches to naming the same molecular structure while maintaining clarity regarding the substitution pattern. The systematic name 4-pyrimidinamine, 6-chloro-5-fluoro- follows the convention of naming the base heterocycle first, followed by positional designators for substituents.
Common names and alternative designations for this compound include 4-amino-6-chloro-5-fluoropyrimidine, which presents the same structural information using a slightly different naming approach that emphasizes the amino functional group [1] [2] [14]. Additional variant names found in chemical literature include 6-chloro-5-fluoropyrimidine-4-ylamine and 4-amino-6-chloro-5-fluoro pyrimidine [2].
| Name Type | Designation | Usage Context |
|---|---|---|
| Primary International Union of Pure and Applied Chemistry Name | 6-chloro-5-fluoropyrimidin-4-amine | Standard chemical nomenclature [2] [14] |
| Alternative International Union of Pure and Applied Chemistry Name | 6-chloro-5-fluoro-4-pyrimidinamine | Systematic chemical nomenclature [2] [14] |
| Systematic Name | 4-Pyrimidinamine, 6-chloro-5-fluoro- | Chemical Abstracts Service style [2] |
| Common Name | 4-Amino-6-chloro-5-fluoropyrimidine | Descriptive chemical name [1] [2] |
| Alternative Name | 6-chloro-5-fluoropyrimidine-4-ylamine | Literature variant [2] |
| Alternative Name | 4-amino-6-chloro-5-fluoro pyrimidine | Simplified designation [2] |
The nomenclature variations reflect the flexibility inherent in chemical naming systems while maintaining unambiguous identification of the molecular structure [15]. Each naming convention serves specific purposes within different contexts of chemical documentation and database systems, ensuring consistent identification across various scientific and commercial applications.
The Chemical Abstracts Service registry number for 6-Chloro-5-fluoropyrimidin-4-amine is 851984-15-1, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide [1] [2] [3] [14] [5]. This registry number provides definitive identification and enables tracking across various chemical information systems and commercial platforms.
European regulatory systems utilize the European Community number 862-660-3 for official identification and regulatory compliance purposes [2]. This number is essential for chemical registration, authorization, and restriction processes within European Union territories. The Distributed Structure-Searchable Toxicity database maintains two related identifiers: substance identifier DTXSID30705379 and chemical identifier DTXCID00656127, which support environmental fate and toxicity research applications [2].
The International Chemical Identifier system provides a standardized text-based representation of the molecular structure as InChI=1S/C4H3ClFN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9) [3] [4] [14]. The corresponding International Chemical Identifier Key FEIFDRDCVMVUJA-UHFFFAOYSA-N offers a shortened hash representation that enables efficient database searching and structure matching [2] [3] [14].
Simplified Molecular Input Line Entry System representations include both canonical (NC1=NC=NC(Cl)=C1F) and isomeric (FC1=C(Cl)N=CN=C1N) formats [2] [3]. These linear notations provide compact, text-based descriptions of the molecular structure that facilitate computational chemistry applications and database searches.
| Identifier Type | Value | Database/System |
|---|---|---|
| Chemical Abstracts Service Registry Number | 851984-15-1 | Chemical Abstracts Service [1] [2] [3] |
| Molecular Design Limited Number | MFCD14706712 | Molecular Design Limited database [1] [3] [4] |
| PubChem Compound Identifier | 53487969 | National Center for Biotechnology Information PubChem [2] |
| European Community Number | 862-660-3 | European Chemicals Agency [2] |
| Distributed Structure-Searchable Toxicity Substance Identifier | DTXSID30705379 | United States Environmental Protection Agency [2] |
| Distributed Structure-Searchable Toxicity Chemical Identifier | DTXCID00656127 | United States Environmental Protection Agency [2] |
| Wikidata Identifier | Q72451463 | Wikidata knowledge base [2] |
| International Chemical Identifier Key | FEIFDRDCVMVUJA-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry [2] [3] |
| Simplified Molecular Input Line Entry System (Canonical) | NC1=NC=NC(Cl)=C1F | Chemical structure notation [2] [3] |
| Simplified Molecular Input Line Entry System (Isomeric) | FC1=C(Cl)N=CN=C1N | Chemical structure notation [2] [3] |
6-Chloro-5-fluoropyrimidin-4-amine exists as a solid at room temperature with characteristic physical and organoleptic properties that are important for identification and handling [1] [2]. The compound presents as a white powder with a fine crystalline structure, which is typical for small heterocyclic organic compounds containing halogen substituents [1].
The molecular structure of 6-chloro-5-fluoropyrimidin-4-amine features a pyrimidine ring system with specific substitution patterns that influence its physical characteristics. The compound has the molecular formula C₄H₃ClFN₃ with a molecular weight of 147.54 g/mol [2] [3]. The presence of both chlorine and fluorine atoms on the pyrimidine ring, along with the amino group, contributes to the compound's distinct physical properties.
Table 3.1: Basic Physical Characteristics
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | [1] [2] |
| Appearance | White powder | [1] |
| Color | White to light yellow | [3] [4] |
| Texture | Crystalline powder | [3] [4] |
| Molecular Weight | 147.54 g/mol | [2] [5] |
The compound's appearance may vary slightly depending on purity and crystallization conditions, ranging from white to light yellow crystalline powder [3] [4]. This slight color variation is common in pharmaceutical intermediates and does not typically indicate impurity when within acceptable ranges.
The solubility characteristics of 6-chloro-5-fluoropyrimidin-4-amine are influenced by its heterocyclic structure and the presence of halogen substituents. The compound demonstrates limited solubility in water due to its aromatic and halogenated nature, which imparts hydrophobic characteristics [6].
Table 3.2: Solubility Profile in Different Solvents
| Solvent | Solubility | Estimated Range | Notes |
|---|---|---|---|
| Water | Poor to limited | <1 mg/mL | Due to hydrophobic character [6] |
| Dimethylformamide (DMF) | Soluble | Good | Confirmed in multiple sources [7] [3] [4] |
| Dimethyl sulfoxide (DMSO) | Soluble | 10-25 mg/mL | Based on similar compounds [6] |
| Polar organic solvents | Moderate | Variable | Depends on specific solvent |
| Non-polar solvents | Limited | Low | Expected based on structure |
The compound shows good solubility in dimethylformamide (DMF), which is consistently reported across multiple sources [7] [3] [4]. This solubility pattern is typical for halogenated pyrimidine derivatives, where polar aprotic solvents provide the best dissolution characteristics.
Similar compounds in the fluoropyrimidine family demonstrate moderate solubility in DMSO with estimated ranges of 10-25 mg/mL and limited solubility in ethanol (5-15 mg/mL) [6]. These values provide reasonable estimates for 6-chloro-5-fluoropyrimidin-4-amine based on structural similarity.
The melting point of 6-chloro-5-fluoropyrimidin-4-amine has been reported as 235-240°C [1], indicating good thermal stability for this heterocyclic compound. This relatively high melting point is characteristic of compounds with strong intermolecular interactions, likely including hydrogen bonding involving the amino group and π-π stacking between aromatic rings.
Table 3.3: Thermal Properties
| Property | Value | Method/Condition | Reference |
|---|---|---|---|
| Melting Point | 235-240°C | Standard determination | [1] |
| Boiling Point | Not available | - | - |
| Decomposition Temperature | Not reported | - | - |
| Thermal Stability | Stable under normal conditions | Room temperature | Multiple sources |
The thermal characteristics of structurally related compounds provide additional context. For example, similar chlorofluoropyrimidine derivatives show melting points in comparable ranges, with 4-amino-2-chloro-5-fluoropyrimidine exhibiting a melting point of 193-197°C [7] [3] [4], which is slightly lower than the target compound, likely due to differences in substitution patterns.
The compound is reported to be stable under normal handling and storage conditions [8], with no specific decomposition temperature identified in the available literature. However, like most organic compounds containing halogens, it should be protected from excessive heat to prevent potential decomposition.
While specific crystal structure data for 6-chloro-5-fluoropyrimidin-4-amine is not available in the current literature, information about related compounds provides insights into the likely structural characteristics. The compound 6-chloro-N-methylpyrimidin-4-amine has been crystallographically characterized, providing valuable structural analogies [11].
Table 3.5: Structural Characteristics (Based on Related Compounds)
| Parameter | Related Compound Data | Expected for Target Compound |
|---|---|---|
| Crystal System | Monoclinic (for N-methyl analog) | Likely monoclinic or orthorhombic |
| Space Group | P2₁/c (for related compound) | Common space groups expected |
| Molecular Packing | π-π stacking interactions | Similar interactions likely |
| Hydrogen Bonding | N-H···N interactions | Expected with amino group |
The crystal structure of the related compound 6-chloro-N-methylpyrimidin-4-amine shows a monoclinic crystal system with space group P2₁/c [11]. The structural analysis reveals important intermolecular interactions including hydrogen bonding and π-π stacking, which likely contribute to the observed physical properties.
Based on structural similarities, 6-chloro-5-fluoropyrimidin-4-amine would be expected to exhibit:
These intermolecular forces would contribute to the compound's relatively high melting point (235-240°C) and its crystalline solid state at room temperature [1]. The presence of both chlorine and fluorine atoms on adjacent positions creates a unique electronic environment that influences both molecular packing and physical properties.
Irritant